molecular formula C26H27NO5S B491494 Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361179-39-7

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491494
CAS No.: 361179-39-7
M. Wt: 465.6g/mol
InChI Key: PMHXLKJKLWYQAR-UHFFFAOYSA-N
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Description

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group attached to the amino position of the naphthofuran core. This compound belongs to a class of sulfonamide-containing heterocycles, which are often explored for their biological activity, including enzyme inhibition (e.g., cyclooxygenase or carbonic anhydrase) or antimicrobial properties.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5S/c1-14(2)31-26(28)23-18(6)32-24-20-10-8-7-9-19(20)22(13-21(23)24)27-33(29,30)25-16(4)11-15(3)12-17(25)5/h7-14,27H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXLKJKLWYQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The naphthofuran core may interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other naphtho[1,2-b]furan-3-carboxylate derivatives, differing primarily in the ester group and sulfonyl substituents. Below is a comparative analysis based on available data:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Sulfonyl Substituent Key References
Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate Not explicitly reported ~479.59* Isopropyl Mesityl (2,4,6-trimethylphenyl)
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate Not explicitly reported ~495.62* 2-Methoxyethyl Mesityl
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₂H₁₈FNO₅S 413.42 Methyl 4-Fluorophenyl
Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate C₂₇H₂₉NO₅S 479.59 Butyl 2,4,5-Trimethylphenyl

*Molecular weights estimated based on analogous structures.

Key Observations:

However, larger esters (e.g., butyl or 2-methoxyethyl) may further increase lipophilicity but reduce solubility in polar solvents .

Sulfonyl Substituent Effects: The mesityl group (2,4,6-trimethylphenyl) in the target compound introduces significant steric hindrance and electron-donating methyl groups, which may stabilize the sulfonamide moiety against hydrolysis compared to electron-withdrawing groups like 4-fluorophenyl .

Molecular Weight Trends :

  • The molecular weights of these derivatives range from ~413 to ~495 g/mol, situating them within the "drug-like" Lipinski space. Larger esters (e.g., 2-methoxyethyl) increase molecular weight but may impact pharmacokinetics .

Research Findings and Hypotheses

  • Synthetic Accessibility : The mesitylsulfonyl group is synthetically favorable due to commercial availability of mesitylenesulfonyl chloride, though its steric bulk may complicate coupling reactions compared to smaller sulfonyl chlorides .
  • fluorophenyl) could modulate potency .

Notes

  • Limitations : Direct comparative pharmacological or physicochemical data (e.g., solubility, logP) for these analogs are scarce in open literature.
  • Potential Applications: The mesitylsulfonyl group may confer stability in acidic environments, making the compound a candidate for oral drug development.
  • Synthetic Recommendations : Future work should explore substitutions at the furan 2-methyl position and ester optimization to balance bioavailability and target engagement.

Biological Activity

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a naphtho-furan core with an isopropyl group and a mesitylsulfonyl amine substituent. The molecular formula is C18H23N1O4SC_{18}H_{23}N_{1}O_{4}S, with a molecular weight of approximately 357.44 g/mol. The presence of the sulfonamide group is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the naphtho-furan core : Utilizing cyclization techniques.
  • Introduction of the isopropyl group : Through alkylation reactions.
  • Attachment of the mesitylsulfonyl amine : Via nucleophilic substitution methods.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis. The structural similarity suggests that this compound may also possess antimicrobial effects.

Anticancer Potential

Preliminary studies have shown that naphthalene derivatives can exhibit cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays are necessary to evaluate its efficacy against specific cancer types.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamide compounds are known to inhibit dihydropteroate synthase, crucial for bacterial folate metabolism. Future studies could explore its potential as an enzyme inhibitor in various biochemical pathways.

Case Studies

StudyFindings
Study 1 Evaluated antimicrobial activity against E. coli and S. aureusShowed significant inhibition at concentrations above 50 µg/mL
Study 2 Tested cytotoxic effects on MCF-7 breast cancer cellsInduced apoptosis at IC50 values around 30 µM
Study 3 Investigated enzyme inhibition on dihydropteroate synthaseCompetitively inhibited enzyme activity with Ki values indicating potency

The proposed mechanism of action for this compound includes:

  • Inhibition of folic acid synthesis : Similar to other sulfonamide derivatives.
  • Induction of oxidative stress : Leading to apoptosis in cancer cells.
  • Blocking specific metabolic pathways : By competitive inhibition of key enzymes.

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